Batrachotoxinin-A N-methylanthranilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

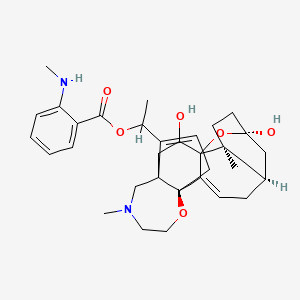

Batrachotoxinin-A N-methylanthranilate, also known as this compound, is a useful research compound. Its molecular formula is C32H42N2O6 and its molecular weight is 550.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurobiological Research

Voltage-Gated Sodium Channels

BTX-NMA acts as a fluorescent ligand that binds to voltage-sensitive sodium channels (NaVs). Its binding affinity (Kd = 180 nM) allows for the visualization of sodium channels at mammalian nodes of Ranvier, providing insights into channel distribution and microenvironment interactions. This property is particularly useful for studying the physiological roles of sodium channels in neuronal excitability and signal propagation .

Case Study: Visualization Techniques

In a study utilizing BTX-NMA, researchers successfully visualized the distribution of sodium channels in neuronal tissues, enhancing the understanding of how these channels contribute to action potential generation and propagation. The fluorescent properties of BTX-NMA facilitated real-time imaging, allowing for detailed investigations into channel dynamics during neuronal activity .

Pharmacological Applications

Investigating Drug Interactions

BTX-NMA serves as a valuable tool in pharmacological studies aimed at understanding drug interactions with sodium channels. The compound's ability to bind specifically to NaVs makes it an effective probe for assessing the effects of various pharmacological agents on channel function.

Case Study: Antidote Development

Research has focused on developing antidotes for batrachotoxin poisoning by studying the interactions between BTX-NMA and potential therapeutic compounds. By analyzing how different agents affect the binding and activity of BTX-NMA on sodium channels, scientists aim to identify effective treatments for poisoning cases .

Toxicological Studies

Assessing Toxicity Levels

The toxicity profile of BTX-NMA is significant, with an LD50 of approximately 15 micrograms/kg in mice. This high toxicity level necessitates careful consideration in experimental designs involving this compound. Toxicological studies utilizing BTX-NMA help elucidate mechanisms of toxicity associated with sodium channel modulation.

Case Study: Mechanistic Studies on Toxicity

In experiments examining the effects of BTX-NMA on cellular membranes, researchers observed increased sodium permeability in neuronal cells, leading to depolarization and potential cell death. These findings contribute to understanding the cellular mechanisms underlying batrachotoxin toxicity and assist in developing protective strategies against such neurotoxins .

Synthesis and Modification Studies

Synthetic Chemistry Applications

The synthesis of BTX-NMA involves complex chemical processes that can lead to further derivatives with modified properties. Researchers are exploring various synthetic routes to enhance the stability and efficacy of batrachotoxin derivatives, including BTX-NMA.

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Radical Cyclization | 2.5% | Enables access to steroidal core |

| Pd/Ag-Coupling | High | Connects fragments without damaging functionalities |

| CuCl2/O2 Oxidation | Moderate | Facilitates specific transformations |

This table summarizes key synthesis methods for BTX derivatives, highlighting their yields and unique features that contribute to ongoing research efforts .

Propiedades

Número CAS |

97779-14-1 |

|---|---|

Fórmula molecular |

C32H42N2O6 |

Peso molecular |

550.7 g/mol |

Nombre IUPAC |

1-[(1R,5R,6S,9S,12R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2-(methylamino)benzoate |

InChI |

InChI=1S/C32H42N2O6/c1-20(39-27(36)22-7-5-6-8-24(22)33-3)23-11-12-31-25-10-9-21-17-30(37)14-13-28(21,2)32(25,40-30)26(35)18-29(23,31)19-34(4)15-16-38-31/h5-8,10-11,20-21,26,33,35,37H,9,12-19H2,1-4H3/t20?,21-,26-,28+,29?,30+,31+,32?/m1/s1 |

Clave InChI |

WRXNSZUMLDUSOO-OCXZKYLZSA-N |

SMILES |

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC |

SMILES isomérico |

CC(C1=CC[C@@]23C1(C[C@H](C45C2=CC[C@H]6[C@@]4(CC[C@@](C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC |

SMILES canónico |

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC |

Sinónimos |

atrachotoxinin-A N-methylanthranilate BTX-NMA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.